molecular formula C17H18ClNO5S B3103733 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine CAS No. 1448636-37-0

((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine

Cat. No. B3103733
CAS RN: 1448636-37-0
M. Wt: 383.8 g/mol
InChI Key: CLUCIOWWTLBRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine is a chemical compound with the molecular formula C17H18ClNO5S . It has a molecular weight of 383.85 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of This compound consists of a sulfonyl group attached to a valine residue, with a 2-chlorophenoxy group attached to the phenyl ring .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry, sealed place . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Apostol et al. (2021) explored the synthesis, in silico, and in vitro evaluation of new 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, including valine-derived compounds. These compounds were tested for their antimicrobial activity and toxicity, revealing that certain derivatives exhibited antimicrobial activity against Gram-positive bacteria and Candida albicans strains. The research highlights the potential of these compounds in developing new antimicrobial agents (Apostol et al., 2021).

In another study, Apostol et al. (2022) designed and synthesized novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, characterizing them through various spectroscopic techniques. These compounds were evaluated for their antimicrobial and antioxidant activities, as well as toxicity. The results indicated promising antimicrobial potential, particularly against Enterococcus faecium, suggesting their utility in fighting biofilm-associated infections (Apostol et al., 2022).

Mechanism of Action in Herbicides

Research dating back to 1984 by Ray explored the mechanism of action of chlorsulfuron, a sulfonylurea herbicide, which inhibits the biosynthesis of the amino acids valine and isoleucine in plants. This study provides foundational knowledge on how similar sulfonylurea compounds, possibly including derivatives of “((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine”, might function as herbicides by targeting key enzymes in plant metabolism (Ray, 1984).

Safety and Hazards

As a research chemical, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine should be handled with care. It’s not intended for direct human use . For safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-11(2)16(17(20)21)19-25(22,23)13-9-7-12(8-10-13)24-15-6-4-3-5-14(15)18/h3-11,16,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUCIOWWTLBRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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